
N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide typically involves the reaction of tert-butylamine with 2-(4-formyl-2,6-dimethylphenoxy)acetic acid under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and its role in drug development.
Biological Studies: It is used in various biological assays to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways . The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function . Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, influencing their activity and stability .
Comparison with Similar Compounds
N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide can be compared with other similar compounds, such as:
N-tert-butyl-2-(4-formylphenoxy)acetamide: This compound lacks the dimethyl groups on the phenoxy ring, which may affect its reactivity and binding properties.
N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)propionamide: This compound has a propionamide group instead of an acetamide group, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C15H21NO3/c1-10-6-12(8-17)7-11(2)14(10)19-9-13(18)16-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,18) |
InChI Key |
AXQVXOQEAOJEFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC(C)(C)C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


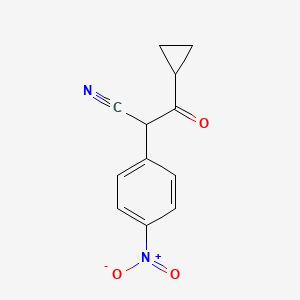
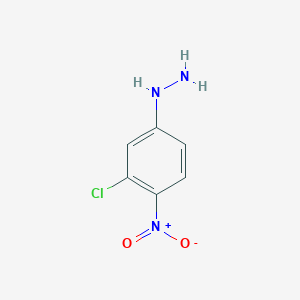
![Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine](/img/structure/B13187068.png)
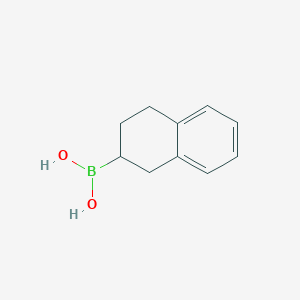
![Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13187076.png)
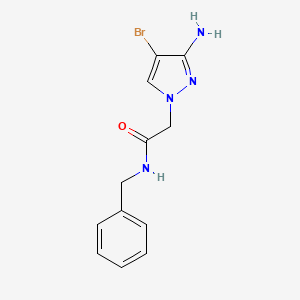
![7-Methyl-4-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187089.png)

![(1R)-2-chloro-1-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13187096.png)
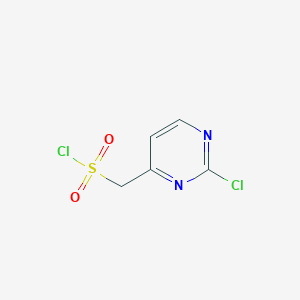

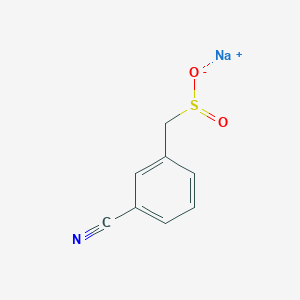
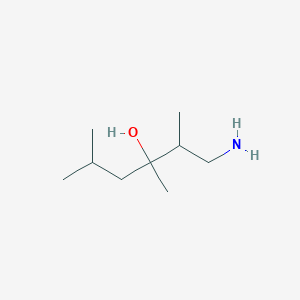
![methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate](/img/structure/B13187130.png)
